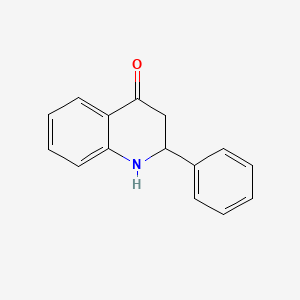

2,3-Dihydro-2-phenyl-4(1H)-quinolinone

Descripción general

Descripción

2,3-Dihydro-2-phenyl-4(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family. This compound is of significant interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of a quinolinone core with a phenyl group attached at the 2-position, making it a versatile scaffold for chemical modifications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone typically involves the condensation of 2-aminobenzophenone with aldehydes or ketones. One common method is the Pfitzinger reaction, where 2-aminobenzophenone reacts with an aldehyde in the presence of a base to form the desired quinolinone derivative . Another approach involves the cyclization of N-phenyl anthranilic acid with acetic anhydride .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as boric acid or sodium dihydrogen phosphate can be used under solvent-free conditions to promote the condensation reaction . These methods are advantageous due to their environmental friendliness and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring or the quinolinone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted quinolinones and dihydroquinolines, which can be further utilized in the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Anticancer Activity

2,3-Dihydro-2-phenyl-4(1H)-quinolinone has been studied for its anticancer properties. Research indicates that derivatives of quinolinones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have shown effectiveness against human lung carcinoma (A-549), breast cancer (MCF-7), and melanoma (SKMEL-2) cell lines . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Studies suggest that certain derivatives can inhibit inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation . This potential has led to investigations into its use as a therapeutic agent for diseases such as rheumatoid arthritis and other inflammatory disorders.

Neuroprotective Applications

Recent studies have highlighted the neuroprotective effects of this compound. It has been proposed as a candidate for treating neurodegenerative diseases like Alzheimer's disease due to its ability to modulate pathways involved in neuronal survival and apoptosis .

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions, including cyclization methods that utilize readily available starting materials. Recent literature emphasizes innovative synthetic routes that enhance yield and purity . A comparative analysis of these methods is essential for optimizing production for pharmaceutical applications.

Case Study 1: Anticancer Efficacy

A study conducted by Wang et al. demonstrated that a series of quinoline derivatives, including this compound, exhibited potent cytotoxicity against various cancer types. The research identified that these compounds could induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective capabilities of the compound in models of Alzheimer's disease. The findings indicated that treatment with this compound resulted in reduced neuronal death and improved cognitive function in animal models .

Potential Future Directions

Given the promising results from preliminary studies, further research into the pharmacodynamics and pharmacokinetics of this compound is warranted. Future studies should focus on:

- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in humans.

- Mechanistic Studies : Elucidating the molecular mechanisms underlying its biological activities.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic effectiveness.

Mecanismo De Acción

The mechanism of action of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation .

Comparación Con Compuestos Similares

2,3-Dihydro-4(1H)-quinazolinone: Similar in structure but with a different nitrogen position.

2-Phenylquinolin-4(1H)-one: Lacks the dihydro component, leading to different reactivity and properties.

2,3-Dihydro-1H-quinolin-4-one: Another structural isomer with distinct chemical behavior.

Uniqueness: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone is unique due to its specific substitution pattern and the presence of both a phenyl group and a dihydroquinolinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

2,3-Dihydro-2-phenyl-4(1H)-quinolinone (DHPQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a fused bicyclic system comprising a benzene ring and a pyridine-like ring, contributes to its unique chemical properties and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₃N

- Molecular Weight : Approximately 223.27 g/mol

- Structure : The compound features a dihydro configuration at the 3-position, which distinguishes it from fully aromatic quinolinones.

Biological Activities

Research indicates that DHPQ exhibits a range of biological activities, including:

- Anticancer Properties : DHPQ has been investigated for its cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit the growth of human ovarian cancer (1A9), lung carcinoma (A-549), and breast cancer (MCF-7) cells, among others .

Table 1: Cytotoxic Effects of DHPQ on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Ovarian Cancer (1A9) | 5.4 | |

| Lung Carcinoma (A-549) | 3.2 | |

| Breast Cancer (MCF-7) | 4.8 |

- Antimicrobial Activity : Preliminary studies suggest that DHPQ may possess antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens.

- Anti-leishmanial Activity : Recent studies have highlighted the potential of DHPQ derivatives in combating leishmaniasis, with molecular docking studies indicating strong binding affinities to key proteins involved in the disease .

The mechanism through which DHPQ exerts its biological effects is not fully understood but may involve:

- Inhibition of Metalloenzymes : Similar compounds have been shown to chelate metal ions, disrupting metalloenzyme functions that are crucial for cancer cell proliferation and survival.

- Molecular Docking Studies : Computational studies have predicted that DHPQ can interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial infections.

Case Studies

- Anticancer Study : A study conducted on several derivatives of DHPQ demonstrated significant cytotoxicity across multiple human tumor cell lines. The findings indicated that structural modifications could enhance its potency against specific cancer types .

- Anti-leishmanial Research : In vitro assays showed that certain derivatives of DHPQ exhibited potent anti-leishmanial activity, with IC50 values indicating effectiveness at low concentrations. These results were supported by molecular docking simulations confirming favorable interactions with target proteins .

Synthesis Methods

Various synthetic routes have been developed to produce DHPQ, including:

- Condensation with β-ketoesters : A common method involves the reaction of aniline with β-ketoesters followed by cyclization and reduction steps. Characterization typically employs spectroscopic techniques such as NMR and mass spectrometry .

Table 2: Synthesis Methods for DHPQ

| Method | Description |

|---|---|

| Aniline Condensation | Reaction with β-ketoesters; cyclization involved |

| One-Pot Synthesis | Direct conversion using acid-catalyzed reactions |

Propiedades

IUPAC Name |

2-phenyl-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCZUBFZQVSURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317867 | |

| Record name | Azaflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16619-14-0 | |

| Record name | Azaflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16619-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azaflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.